molecular formula C30H25O3SSb B14319956 Tetraphenylstibanium benzenesulfonate CAS No. 104316-51-0

Tetraphenylstibanium benzenesulfonate

Cat. No.: B14319956
CAS No.: 104316-51-0
M. Wt: 587.3 g/mol
InChI Key: SZVCYUICHRUBSB-UHFFFAOYSA-M
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Description

Tetraphenylstibanium benzenesulfonate is an organoantimony compound comprising a tetraphenylstibanium cation paired with a benzenesulfonate anion. Benzenesulfonate anions are known for their thermal stability, hydrophobicity, and versatility in chemical synthesis . The tetraphenylstibanium cation, a heavy metalloid complex, likely imparts unique electronic and steric effects, distinguishing it from lighter Group 15 analogs like ammonium or phosphonium salts.

Properties

CAS No.

104316-51-0

Molecular Formula

C30H25O3SSb

Molecular Weight

587.3 g/mol

IUPAC Name

benzenesulfonate;tetraphenylstibanium

InChI

InChI=1S/C6H6O3S.4C6H5.Sb/c7-10(8,9)6-4-2-1-3-5-6;4*1-2-4-6-5-3-1;/h1-5H,(H,7,8,9);4*1-5H;/q;;;;;+1/p-1

InChI Key

SZVCYUICHRUBSB-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)[Sb+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Reaction of Pentaphenylantimony with Benzenesulfonic Acid

The primary method for synthesizing this compound involves the reaction of pentaphenylantimony (Ph₅Sb) with benzenesulfonic acid (C₆H₅SO₃H) in an aromatic solvent. The procedure, adapted from Senchurin et al. (2023), utilizes equimolar quantities of reactants to ensure complete substitution.

Procedure:

  • Reactant Preparation: Dissolve 5.0 g (10.2 mmol) of pentaphenylantimony in 50 mL of anhydrous benzene.
  • Acid Addition: Slowly add 1.8 g (10.2 mmol) of benzenesulfonic acid dropwise under nitrogen atmosphere.
  • Reaction Conditions: Stir the mixture at 25°C for 24 hours, yielding a pale-yellow suspension.
  • Workup: Extract the product with dichloromethane (3 × 30 mL), wash with deionized water to remove residual acid, and dry over anhydrous magnesium sulfate.
  • Isolation: Concentrate the organic layer via rotary evaporation to obtain a crystalline solid.

The reaction proceeds via ligand exchange, where one phenyl group on antimony is replaced by the benzenesulfonate anion:
$$
\text{Ph}5\text{Sb} + \text{C}6\text{H}5\text{SO}3\text{H} \rightarrow \text{Ph}4\text{SbOSO}2\text{C}6\text{H}5 + \text{C}6\text{H}6
$$

Alternative Precursors and Modifications

While benzenesulfonic acid is the standard precursor, substituted sulfonic acids (e.g., 2-sulfobenzoic acid) can be employed to tailor the sulfonate group’s electronic properties. For instance, using 2-sulfobenzoic acid yields tetraphenylstibanium 2-carboxybenzenesulfonate, which exhibits intramolecular hydrogen bonding between the carboxyl and sulfonate groups.

Structural Characterization and Crystallographic Data

X-Ray Diffraction Analysis

X-ray crystallography reveals distinct coordination geometries depending on the sulfonate substituent. Key structural parameters for tetraphenylstibanium sulfonates are summarized below:

Compound Sb–O Bond Length (Å) Coordination Geometry Crystal System Reference
Ph₄SbOSO₂C₆H₅ 2.565 Trigonal Bipyramidal Monoclinic
Ph₄SbOSO₂C₆H₃(COOH) 2.842 Tetrahedral Triclinic
  • Trigonal Bipyramidal Geometry: Observed in unsubstituted benzenesulfonate derivatives, with axial Sb–O bonds averaging 2.565 Å.
  • Tetrahedral Geometry: Emerges in carboxyl-substituted analogs due to steric and electronic effects, elongating Sb–O bonds to 2.842 Å.

Hydrogen Bonding and Hydration Effects

Hydration water molecules in the crystal lattice form supramolecular networks:

  • Centrosymmetric Rings: In Ph₄SbOSO₂C₁₀H₁₅O·H₂O, water bridges sulfonate groups via O–H···O=S interactions (2.06–2.21 Å), creating eight-membered rings.
  • Intramolecular Bonds: The 2-carboxybenzenesulfonate derivative exhibits a short O–H···O=S bond (1.75 Å), stabilizing the anion’s conformation.

Mechanistic Insights and Reaction Optimization

Substitution Mechanism

The reaction likely follows a nucleophilic substitution pathway:

  • Proton Transfer: Benzenesulfonic acid protonates a phenyl group on Ph₅Sb, generating a Ph₄Sb⁺ intermediate.
  • Sulfonate Coordination: The deprotonated sulfonate anion (C₆H₅SO₃⁻) coordinates to antimony, displacing benzene.

Solvent and Temperature Effects

  • Solvent Choice: Benzene is ideal due to its low polarity, which prevents premature precipitation of the product.
  • Temperature: Reactions conducted at 25°C achieve higher yields (>90%) compared to elevated temperatures, which promote side reactions.

Comparative Analysis with Related Sulfonates

Steric vs. Electronic Influences

  • Steric Bulk: Bulky sulfonate substituents (e.g., naphthalenesulfonate) increase Sb–O bond lengths (2.842 Å vs. 2.565 Å) by distorting the coordination sphere.
  • Electron-Withdrawing Groups: Nitro or carboxyl substituents enhance sulfonate’s leaving ability, accelerating substitution rates.

Catalytic Applications

While not directly studied in the cited works, analogous stibanium sulfonates have been employed as:

  • Acid Catalysts: In esterification and dehydration reactions, leveraging the sulfonate group’s Brønsted acidity.
  • Materials Science: As templates for porous coordination polymers due to their rigid sulfonate backbones.

Chemical Reactions Analysis

Types of Reactions: Tetraphenylstibanium benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form stibonic acid derivatives.

    Reduction: Reduction reactions can convert it into lower oxidation state stibanes.

    Substitution: The phenyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens or organolithium compounds are employed.

Major Products Formed:

    Oxidation: Stibonic acid derivatives.

    Reduction: Lower oxidation state stibanes.

    Substitution: Various substituted stibanes depending on the reagents used.

Scientific Research Applications

Tetraphenylstibanium benzenesulfonate is listed as an antimony compound . Research has been done on benzenesulfonate and its derivatives for various scientific applications .

Benzenesulfonate Derivatives in Forward Osmosis

  • Draw Solutes Benzenesulfonate derivatives, specifically tetrabutylphosphonium-based ionic liquids (ILs), are suitable as drawing solutes in forward osmosis (FO) processes . In one study, several types of tetrabutylphosphonium-based ILs with different anions, including benzenesulfonate (BS), 4-methylbenzenesulfonate (MBS), 2,4-dimethylbenzenesulfonate (DMBS), and 2,4,6-trimethylbenzenesulfonate (TMBS), were synthesized and analyzed .
  • Thermoresponsive Properties These benzenesulfonate-based ILs exhibit thermoresponsive phase-separation behavior, with lower critical solution temperatures (LCSTs) of approximately 41, 25, and 21 °C for BS, MBS, and DMBS, respectively. This allows for easy recovery using waste heat .
  • FO Performance A 20 wt% aqueous solution of tetrabutylphosphonium 2,4-dimethylbenzenesulfonate ([TBP][DMBS]) was tested for its FO performance. The water and reverse solute fluxes were found to be approximately 9.29 LMH and 1.37 gMH, respectively, in the active layer facing the draw solution (AL-DS) mode and 4.64 LMH and 0.37 gMH, respectively, in the active layer facing the feed solution (AL-FS) mode .

Additional Information

  • Antimony Compounds this compound falls under the category of antimony compounds, which also include substances like antimony triethoxide .

Mechanism of Action

The mechanism of action of tetraphenylstibanium benzenesulfonate involves its ability to interact with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ability to undergo redox reactions makes it useful in various chemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thermal and Chemical Stability

  • Thermal Stability : Benzenesulfonate methyl ester derivatives exhibit stability up to 600°C, as shown by thermogravimetric analysis (TGA) . Phosphonium-based ILs like [TBP][BS] demonstrate exceptional thermal stability due to strong cation-anion interactions, making them suitable for high-temperature applications . Tetraphenylstibanium benzenesulfonate is expected to exhibit moderate thermal stability, though antimony-based compounds may decompose at lower temperatures compared to phosphonium analogs.
  • Chemical Reactivity : Benzenesulfonate anions participate in nucleophilic substitutions and esterifications (e.g., forming methyl benzenesulfonate, a key intermediate in drug synthesis) . The tetraphenylstibanium cation, however, may act as a Lewis acid catalyst or participate in redox reactions due to antimony’s variable oxidation states, a feature absent in sodium or phosphonium analogs.

Notes and Limitations

Evidence Gaps: No direct studies on this compound were found in the provided evidence. Comparisons rely on structural analogs and general benzenesulfonate chemistry.

Synthesis and Characterization : Detailed synthetic pathways and spectroscopic data (e.g., NMR, X-ray crystallography) are needed to confirm the compound’s properties.

Toxicological Concerns : Antimony compounds often exhibit higher toxicity than phosphorus or sodium analogs, necessitating further safety evaluations .

Q & A

Q. What are the optimal synthetic routes for Tetraphenylstibanium benzenesulfonate, and how can reaction conditions be optimized?

this compound is likely synthesized via a metathesis reaction between tetraphenylstibonium salts (e.g., chloride or bromide) and sodium benzenesulfonate. Key steps include:

  • Sulfonation : Benzenesulfonic acid derivatives are typically prepared by sulfonation of benzene using concentrated sulfuric acid or oleum ( ).
  • Neutralization : Reacting benzenesulfonic acid with sodium hydroxide yields sodium benzenesulfonate ( ).
  • Ion Exchange : Sodium benzenesulfonate undergoes ion exchange with tetraphenylstibonium halides in polar solvents (e.g., acetonitrile or DMSO) to form the target compound. Optimization involves monitoring reaction progress via TLC or LC-MS ( ) and adjusting stoichiometry, temperature (room temperature to 60°C), and solvent polarity.

Q. How can this compound be purified, and what analytical techniques validate its purity?

Purification methods include:

  • Recrystallization : Use solvent pairs like ethanol/water or acetone/hexane to isolate crystalline products.
  • Column Chromatography : Silica gel or alumina columns with gradients of ethyl acetate/hexane for polar impurities ( ). Characterization requires:
  • NMR Spectroscopy : Confirm the presence of tetraphenylstibonium (δ 7.2–7.8 ppm for aromatic protons) and benzenesulfonate (δ 7.5–8.0 ppm) moieties.
  • FTIR : Identify sulfonate S=O stretching bands near 1180–1200 cm⁻¹ ( ).
  • Elemental Analysis : Verify stoichiometry of Sb, S, and C.

Q. What are the stability considerations for this compound under varying storage conditions?

  • Moisture Sensitivity : Store in anhydrous conditions (desiccator with P₂O₅) to prevent hydrolysis of the stibonium cation.
  • Light Sensitivity : Protect from UV exposure to avoid decomposition of the benzenesulfonate group ( ).
  • Temperature : Long-term storage at –20°C in amber vials is recommended ( ).

Advanced Research Questions

Q. How does this compound participate in coordination chemistry, and what techniques elucidate its ligand interactions?

The benzenesulfonate anion may act as a counterion or weak ligand. To study coordination:

  • Fluorescence Spectroscopy : Monitor energy transfer between the benzenesulfonate group and metal ions (e.g., europium in analogous complexes; ).
  • X-ray Diffraction (XRD) : Resolve crystal structures to identify hydrogen bonding between sulfonate groups and adjacent molecules (e.g., cyclodextrin complexes; ).
  • Conductivity Measurements : Assess ionic dissociation in solution to distinguish between ion pairs and free ions.

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected FTIR or NMR peaks)?

Common issues and solutions:

  • Impurity Peaks : Use LC-QQQ-MS/MS to detect trace genotoxic esters (e.g., methyl benzenesulfonate) with LOQs as low as 1 ng/mL ( ).
  • Solvent Artifacts : Compare spectra in deuterated vs. non-deuterated solvents to identify solvent interactions ( ).
  • Dynamic Exchange : Variable-temperature NMR (e.g., 25–60°C) can reveal fluxional behavior in the stibonium cation.

Q. What role might this compound play in catalytic or materials science applications?

Potential applications include:

  • Phase-Transfer Catalysis : The lipophilic tetraphenylstibonium cation could facilitate reactions in biphasic systems (e.g., alkylation or sulfonation; ).
  • Ionic Liquids : As a component of task-specific ionic liquids for photochemical upconversion, leveraging the benzenesulfonate’s UV-emitting properties ( ).
  • Polymer Complexation : Study interactions with polymers (e.g., PVP) to enhance solubility or modify fluorescence behavior ( ).

Q. What advanced analytical strategies detect and quantify degradation products of this compound?

  • High-Resolution Mass Spectrometry (HRMS) : Identify degradation fragments (e.g., triphenylstibine or benzenesulfonic acid).
  • Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1A guidelines) for 4–8 weeks, then analyze via LC-MS ( ).
  • Thermogravimetric Analysis (TGA) : Monitor thermal decomposition pathways under nitrogen/air atmospheres.

Methodological Notes

  • Cross-Validation : Always corroborate findings using multiple techniques (e.g., NMR + XRD + elemental analysis) to address data inconsistencies ().
  • Safety Protocols : Adopt PPE (gloves, goggles) and waste disposal practices for antimony-containing compounds ().
  • Database Resources : Consult NIST Chemistry WebBook for reference spectra () and SciFinder for synthetic precedents ().

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